molecular formula C7H10ClN3 B2861040 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole CAS No. 1249269-25-7

4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B2861040
CAS No.: 1249269-25-7
M. Wt: 171.63
InChI Key: HBUCZWOEPGBHOO-UHFFFAOYSA-N
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Description

4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole serves as a core structure for synthesizing various chemical compounds with potential applications in different scientific fields. The synthesis of pyrazole derivatives, including modifications with chloro groups, has been extensively studied. For example, the synthesis, crystal structure, and computational study of related pyrazole derivatives have provided insights into the molecular structure and stability of such compounds. These studies involve characterizing compounds through NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction, comparing experimental results with density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).

Spin-Transitions in Iron(II) Complexes

The influence of polymorphism on spin-crossover compounds has been a subject of interest in the field of materials science. Research on iron(II) complexes of bis(pyrazolyl)pyridines, including those modified with chloro groups, has shown that these compounds can undergo thermal and light-induced spin-transitions. These transitions are critical for developing smart materials and sensors (Ruth Pritchard et al., 2009).

Chiral Ligands and Coordination Chemistry

Optically active pyrazolylpyridines with adjacent quaternary carbon stereocenters have been synthesized, showcasing the versatility of pyrazole derivatives in creating chiral N,N-donating ligands. These ligands are significant for asymmetric synthesis and catalysis, opening up avenues for the development of new chiral materials and pharmaceuticals (R. Kowalczyk & J. Skarżewski, 2005).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, including derivatives of this compound, have been explored for their biomedical applications. These compounds exhibit a range of biological activities, making them potential candidates for drug development. The synthesis, structural diversity, and biomedical applications of these compounds underscore their significance in pharmaceutical research (Ana Donaire-Arias et al., 2022).

Properties

IUPAC Name

4-chloro-1-pyrrolidin-3-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCZWOEPGBHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.